

Characterization of N,N-Bis(2-furylmethyl)amine: A Technical Guide

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Compound of Interest

Compound Name: *n,n*-Bis(2-furylmethyl)amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine featuring two furan moieties. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in pharmaceutical development. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are presented to aid in its identification and analysis. The document also highlights its role as an impurity in the synthesis of the diuretic drug Furosemide, providing a critical context for drug development professionals.

Chemical and Physical Properties

N,N-Bis(2-furylmethyl)amine is a stable compound under standard conditions.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[2]
Molecular Weight	177.20 g/mol	[2]
CAS Number	18240-50-1	[3]
Appearance	Colorless liquid (predicted)	
Density	1.126 g/cm ³	[1]
Boiling Point	248.7 °C at 760 mmHg	
Flash Point	104.2 °C	[1]
LogP (Predicted)	1.74	
Topological Polar Surface Area	38.3 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]

Synthesis

The primary route for the synthesis of **N,N-Bis(2-furylmethyl)amine** is the reductive amination of furfural with furfurylamine. This reaction involves the formation of an imine intermediate, which is subsequently reduced to the secondary amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on common reductive amination methods for furan derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

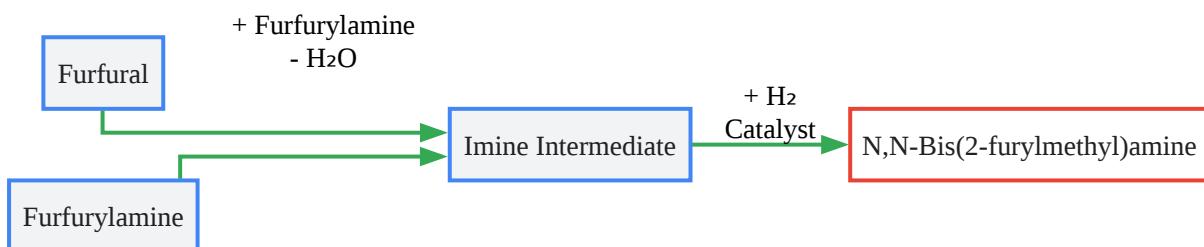
Materials:

- Furfural
- Furfurylamine

- Catalyst (e.g., Raney Nickel, Palladium on Carbon)
- Hydrogen gas (H₂)
- Solvent (e.g., Methanol, Ethanol)
- Reaction vessel (e.g., Parr hydrogenator or similar high-pressure reactor)

Procedure:

- In a high-pressure reaction vessel, dissolve furfural (1.0 equivalent) and furfurylamine (1.0 equivalent) in a suitable solvent (e.g., methanol).
- Add the hydrogenation catalyst (e.g., 5 mol% Pd/C or a slurry of Raney Ni).
- Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 MPa).
- Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) with vigorous stirring.
[7]
- Monitor the reaction progress by techniques such as TLC or GC-MS until the starting materials are consumed.
- After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent from the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain **N,N-Bis(2-furylmethyl)amine**.



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Caption: Synthesis of **N,N-Bis(2-furylmethyl)amine**.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for **N,N-Bis(2-furylmethyl)amine** based on the analysis of its structural components and data from related furan derivatives.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of **N,N-Bis(2-furylmethyl)amine** would exhibit characteristic signals for the furan ring protons and the methylene protons adjacent to the nitrogen atom. The amine proton signal is expected to be a broad singlet.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.4	dd	2H	H-5 (furan)
~6.3	dd	2H	H-4 (furan)
~6.2	d	2H	H-3 (furan)
~3.7	s	4H	-CH ₂ -
variable	br s	1H	-NH-

¹³C NMR Spectroscopy

The predicted ^{13}C NMR spectrum will show signals for the furan ring carbons and the methylene carbons. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms.

Chemical Shift (δ) ppm	Assignment
~152	C-2 (furan)
~142	C-5 (furan)
~110	C-4 (furan)
~107	C-3 (furan)
~45	-CH ₂ -

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **N,N-Bis(2-furylmethyl)amine** is expected to show characteristic absorption bands for the N-H and C-N bonds of the secondary amine, as well as vibrations associated with the furan ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Weak-Medium	N-H stretch (secondary amine) [8]
3100 - 3150	Medium	C-H stretch (furan ring)
2850 - 2960	Medium	C-H stretch (methylene)
~1500, ~1400, ~1015	Strong	C=C and C-O-C stretches (furan ring)
1000 - 1250	Medium	C-N stretch (aliphatic amine)[9]
650 - 900	Broad	N-H wag (secondary amine)[9]

Mass Spectrometry

The mass spectrum of **N,N-Bis(2-furylmethyl)amine** is expected to show a molecular ion peak at $m/z = 177$. The fragmentation pattern would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable furfuryl cation or related fragments.

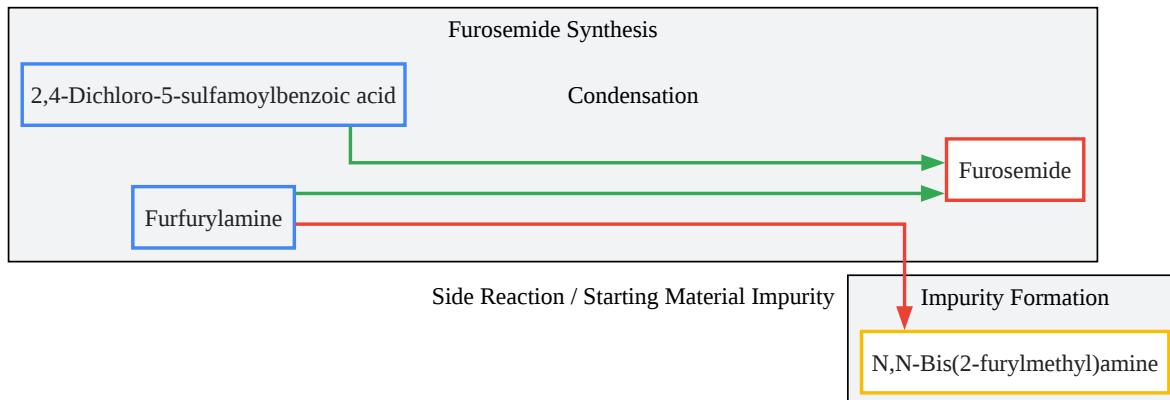
m/z	Proposed Fragment
177	$[M]^+$ (Molecular Ion)
96	$[C_5H_4O-CH_2-NH]^+$
81	$[C_5H_5O]^+$ (Furfuryl cation)

Relevance in Drug Development

While **N,N-Bis(2-furylmethyl)amine** itself is not marketed as a therapeutic agent, its structural components, particularly the furfurylamine moiety, are present in several pharmaceutical compounds. Notably, it is identified as an impurity in the synthesis of Furosemide, a potent loop diuretic used to treat edema and hypertension.[\[3\]](#)[\[10\]](#)

Furosemide Synthesis and the Role of Furfurylamine Derivatives

The synthesis of Furosemide typically involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[\[11\]](#)[\[12\]](#)[\[13\]](#) The presence of **N,N-Bis(2-furylmethyl)amine** as an impurity suggests a potential side reaction where furfurylamine reacts with a furfuryl-containing intermediate or that the starting furfurylamine contains this dimer as an impurity. Understanding the formation and characterization of such impurities is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API).



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Caption: Role of furfurylamine derivatives in Furosemide synthesis.

Conclusion

N,N-Bis(2-furylmethyl)amine is a furan-containing secondary amine with well-defined chemical and physical properties. Its synthesis is readily achievable through reductive amination. While not a drug itself, its structural relationship to key pharmaceutical intermediates, such as those used in the synthesis of Furosemide, makes its characterization essential for drug development professionals focused on purity and process optimization. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and related furan derivatives.

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